molecular formula C11H11NO3 B568140 Methyl 3-hydroxyiminoindan-1-carboxylate CAS No. 111634-92-5

Methyl 3-hydroxyiminoindan-1-carboxylate

Cat. No. B568140
M. Wt: 205.213
InChI Key: OMGZOHFJDXEXSS-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxyiminoindan-1-carboxylate, also known as MHI-1, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. It is a synthetic compound that was first synthesized in the early 2000s and has since been shown to have a wide range of biological activities.

Mechanism Of Action

The mechanism of action of Methyl 3-hydroxyiminoindan-1-carboxylate is complex and involves several different pathways. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell proliferation and survival. In addition, Methyl 3-hydroxyiminoindan-1-carboxylate has been shown to inhibit the activity of the protein phosphatase PP2A, which is involved in the regulation of cell growth and differentiation. These findings suggest that Methyl 3-hydroxyiminoindan-1-carboxylate may have potential as a broad-spectrum inhibitor of oncogenic signaling pathways.

Biochemical And Physiological Effects

Methyl 3-hydroxyiminoindan-1-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, to inhibit tumor growth in animal models, and to inhibit the activity of several important oncogenic proteins. In addition, Methyl 3-hydroxyiminoindan-1-carboxylate has been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and viruses. These findings suggest that Methyl 3-hydroxyiminoindan-1-carboxylate may have potential as a broad-spectrum therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of Methyl 3-hydroxyiminoindan-1-carboxylate is its broad-spectrum activity against oncogenic signaling pathways. This makes it a potentially valuable tool for cancer research. In addition, Methyl 3-hydroxyiminoindan-1-carboxylate is relatively easy to synthesize and has been shown to be stable under a wide range of conditions. However, one limitation of Methyl 3-hydroxyiminoindan-1-carboxylate is its relatively low potency compared to other small molecule inhibitors. This may limit its usefulness in certain applications.

Future Directions

There are several potential future directions for research on Methyl 3-hydroxyiminoindan-1-carboxylate. One area of interest is the development of more potent analogs of Methyl 3-hydroxyiminoindan-1-carboxylate that can be used in cancer therapy. Another area of interest is the identification of additional targets of Methyl 3-hydroxyiminoindan-1-carboxylate, which could provide new insights into the mechanisms of oncogenic signaling pathways. Finally, there is potential for the development of novel delivery systems for Methyl 3-hydroxyiminoindan-1-carboxylate, which could improve its efficacy and reduce side effects.

Synthesis Methods

The synthesis of Methyl 3-hydroxyiminoindan-1-carboxylate is a complex process that involves several steps. The first step is the synthesis of the starting material, which is 3-hydroxyindanone. This is then converted to the intermediate, 3-hydroxyiminoindan-1-carboxylic acid, which is then methylated to produce Methyl 3-hydroxyiminoindan-1-carboxylate. The synthesis of Methyl 3-hydroxyiminoindan-1-carboxylate is typically carried out using organic solvents and requires a high degree of expertise in synthetic chemistry.

Scientific Research Applications

Methyl 3-hydroxyiminoindan-1-carboxylate has been extensively studied in the field of cancer research as a potential therapeutic agent. It has been shown to inhibit the activity of several important oncogenic proteins, including MYC and KRAS. In addition, Methyl 3-hydroxyiminoindan-1-carboxylate has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. These findings suggest that Methyl 3-hydroxyiminoindan-1-carboxylate may have potential as a novel cancer therapy.

properties

IUPAC Name

methyl (3Z)-3-hydroxyimino-1,2-dihydroindene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(13)9-6-10(12-14)8-5-3-2-4-7(8)9/h2-5,9,14H,6H2,1H3/b12-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGZOHFJDXEXSS-BENRWUELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=NO)C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1C/C(=N/O)/C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxyiminoindan-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.